molecular formula C21H42O2 B12654061 Isotridecyl 2-ethylhexanoate CAS No. 84962-29-8

Isotridecyl 2-ethylhexanoate

Cat. No.: B12654061
CAS No.: 84962-29-8
M. Wt: 326.6 g/mol
InChI Key: SCFVTLHTOPTVRW-UHFFFAOYSA-N
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Description

Isotridecyl 2-ethylhexanoate is an ester compound with the molecular formula C21H42O2. It is commonly used in various industrial applications, particularly in cosmetics and personal care products, due to its excellent emollient properties. This compound is known for its ability to enhance the texture and feel of formulations, making it a popular ingredient in lotions, creams, and other skincare products .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isotridecyl 2-ethylhexanoate is typically synthesized through the esterification reaction between isotridecyl alcohol and 2-ethylhexanoic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction mixture is then neutralized, and the ester is purified through distillation or other separation techniques .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to accelerate the esterification process. The product is then subjected to purification steps, such as vacuum distillation, to obtain the final ester with high purity. The industrial production methods are designed to ensure consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Isotridecyl 2-ethylhexanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, resulting in the formation of a new ester .

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)

    Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide)

Major Products Formed

Mechanism of Action

The primary mechanism of action of isotridecyl 2-ethylhexanoate in cosmetics and personal care products is its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration. This compound interacts with the lipid bilayer of the skin, improving its texture and feel. In pharmaceutical applications, this compound can enhance the bioavailability of active ingredients by improving their solubility and stability .

Properties

CAS No.

84962-29-8

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

11-methyldodecyl 2-ethylhexanoate

InChI

InChI=1S/C21H42O2/c1-5-7-17-20(6-2)21(22)23-18-15-13-11-9-8-10-12-14-16-19(3)4/h19-20H,5-18H2,1-4H3

InChI Key

SCFVTLHTOPTVRW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCCCCCCCCCCC(C)C

Origin of Product

United States

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